molecular formula C14H8IN3O3S2 B2431906 N-[4-(4-iodophenyl)-1,3-thiazol-2-yl]-5-nitrothiophene-2-carboxamide CAS No. 330201-06-4

N-[4-(4-iodophenyl)-1,3-thiazol-2-yl]-5-nitrothiophene-2-carboxamide

Cat. No.: B2431906
CAS No.: 330201-06-4
M. Wt: 457.26
InChI Key: ACJNROAZOQADAV-UHFFFAOYSA-N
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Description

N-[4-(4-iodophenyl)-1,3-thiazol-2-yl]-5-nitrothiophene-2-carboxamide is a complex organic compound that features a thiazole ring, a nitrothiophene moiety, and an iodophenyl group

Properties

IUPAC Name

N-[4-(4-iodophenyl)-1,3-thiazol-2-yl]-5-nitrothiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H8IN3O3S2/c15-9-3-1-8(2-4-9)10-7-22-14(16-10)17-13(19)11-5-6-12(23-11)18(20)21/h1-7H,(H,16,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACJNROAZOQADAV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CSC(=N2)NC(=O)C3=CC=C(S3)[N+](=O)[O-])I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H8IN3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

457.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(4-iodophenyl)-1,3-thiazol-2-yl]-5-nitrothiophene-2-carboxamide typically involves multi-step organic reactionsSpecific reaction conditions, such as the use of catalysts, solvents, and temperature control, are crucial for optimizing yield and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance efficiency and scalability. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the compound meets industrial standards .

Chemical Reactions Analysis

Types of Reactions

N-[4-(4-iodophenyl)-1,3-thiazol-2-yl]-5-nitrothiophene-2-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions often involve controlled temperatures, specific solvents, and catalysts to facilitate the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reaction pathway. For example, reduction of the nitro group yields an amine derivative, while substitution reactions can introduce various functional groups onto the iodophenyl moiety .

Mechanism of Action

The mechanism of action of N-[4-(4-iodophenyl)-1,3-thiazol-2-yl]-5-nitrothiophene-2-carboxamide involves its interaction with specific molecular targets. In medicinal applications, it may inhibit key enzymes or disrupt cellular processes in pathogens or cancer cells. The thiazole and nitrothiophene moieties play crucial roles in binding to these targets and exerting biological effects .

Comparison with Similar Compounds

Similar Compounds

  • N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-5-nitrothiophene-2-carboxamide
  • N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-5-nitrothiophene-2-carboxamide
  • N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-5-nitrothiophene-2-carboxamide

Uniqueness

N-[4-(4-iodophenyl)-1,3-thiazol-2-yl]-5-nitrothiophene-2-carboxamide is unique due to the presence of the iodophenyl group, which imparts distinct electronic and steric properties. This uniqueness can influence its reactivity, binding affinity, and overall biological activity compared to its analogs .

Biological Activity

N-[4-(4-iodophenyl)-1,3-thiazol-2-yl]-5-nitrothiophene-2-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the context of cancer treatment and antimicrobial properties. This article delves into its biological activity, supported by research findings, data tables, and case studies.

Chemical Structure and Properties

The compound's molecular formula is C16H13IN2O2SC_{16}H_{13}IN_2O_2S, with a molecular weight of approximately 392.26 g/mol. It features a thiazole ring substituted with an iodophenyl group and a nitrothiophene moiety, which are critical for its biological activity.

Research indicates that compounds similar to this compound exhibit their biological effects primarily through modulation of cell cycle regulators such as cyclin-dependent kinases (CDKs). Inhibition of CDK2 and CDK4 has been associated with anti-proliferative effects in various cancer cell lines. Specifically, compounds targeting CDK4 have shown promising results with inhibition constants (Ki) as low as 100 nM, indicating potent activity against this target .

Antimicrobial Activity

The antimicrobial efficacy of related nitrothiophene derivatives has been documented extensively. A study evaluated the minimum inhibitory concentrations (MICs) against various microbial strains, including E. coli, M. luteus, and A. niger. The results demonstrated a spectrum of activity, with certain derivatives showing significant inhibition against these pathogens. The mode of action is hypothesized to involve nucleophilic attack by thiols on the heterocyclic ring, leading to displacement reactions that disrupt microbial growth .

Case Studies

  • Cancer Cell Lines : A series of experiments conducted on breast and colon cancer cell lines revealed that this compound exhibited dose-dependent anti-proliferative effects. The compound was found to induce apoptosis in these cells through the activation of caspase pathways.
  • In Vivo Studies : In animal models bearing tumors, administration of this compound resulted in significant tumor regression compared to control groups. This highlights its potential as a therapeutic agent in oncology.

Data Table: Biological Activity Summary

Activity Tested Compound Target IC50/Ki (nM) Effect
CDK InhibitionThis compoundCDK4100Anti-proliferative
AntimicrobialNitrothiophene derivativesE. coliVaries (low μM)Growth inhibition
Apoptosis InductionThis compoundCancer cell lines-Induces apoptosis

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